6,6'-Dibromo-4,4'-dimethoxy-2,2'-bipyridine
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Overview
Description
6,6’-Dibromo-4,4’-dimethoxy-2,2’-bipyridine is a chemical compound with the molecular formula C12H10Br2N2O2 It is a derivative of bipyridine, featuring bromine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-4,4’-dimethoxy-2,2’-bipyridine typically involves the bromination of 4,4’-dimethoxy-2,2’-bipyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as chloroform or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for 6,6’-Dibromo-4,4’-dimethoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-4,4’-dimethoxy-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in coordination complexes with transition metals.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve solvents like ethanol or acetonitrile and may require catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling Reactions: Catalysts such as palladium or nickel complexes are often employed, with solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Products include various substituted bipyridines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine derivative.
Coupling Reactions: Products are typically more complex bipyridine derivatives with extended conjugation.
Scientific Research Applications
6,6’-Dibromo-4,4’-dimethoxy-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-4,4’-dimethoxy-2,2’-bipyridine primarily involves its role as a ligand in coordination chemistry. The nitrogen atoms in the bipyridine structure coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The methoxy and bromine substituents can influence the electronic properties of the ligand, affecting the reactivity and stability of the complexes formed.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Lacks the bromine substituents, making it less reactive in substitution reactions.
6,6’-Dimethoxy-2,2’-bipyridine: Similar structure but with methoxy groups instead of bromine, affecting its coordination properties.
6,6’-Dibromo-2,2’-bipyridine: Lacks the methoxy groups, which can influence its solubility and electronic properties.
Uniqueness
6,6’-Dibromo-4,4’-dimethoxy-2,2’-bipyridine is unique due to the presence of both bromine and methoxy substituents. This combination allows for versatile reactivity in substitution and coupling reactions, as well as unique coordination properties in metal complexes. The methoxy groups can enhance solubility and electron-donating properties, while the bromine atoms provide sites for further functionalization.
Properties
CAS No. |
117873-74-2 |
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Molecular Formula |
C12H10Br2N2O2 |
Molecular Weight |
374.03 g/mol |
IUPAC Name |
2-bromo-6-(6-bromo-4-methoxypyridin-2-yl)-4-methoxypyridine |
InChI |
InChI=1S/C12H10Br2N2O2/c1-17-7-3-9(15-11(13)5-7)10-4-8(18-2)6-12(14)16-10/h3-6H,1-2H3 |
InChI Key |
CBFWGHMPDXZYEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C2=NC(=CC(=C2)OC)Br |
Origin of Product |
United States |
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